![molecular formula C24H18BNO2 B13176818 (3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid](/img/structure/B13176818.png)
(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid: is a boronic acid derivative with the molecular formula C18H14BNO2 and a molecular weight of 287.12 g/mol . This compound is characterized by the presence of a carbazole moiety attached to a biphenyl structure, which is further functionalized with a boronic acid group. It is commonly used in organic synthesis and material science due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps :
Starting Materials: The synthesis begins with 9-(3-bromophenyl)carbazole and trimethyl borate.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction mixture is heated to reflux in an appropriate solvent such as toluene or THF (tetrahydrofuran).
Purification: The product is purified by recrystallization or column chromatography to obtain the desired boronic acid derivative with high purity.
Industrial Production Methods: In an industrial setting, the production of (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
化学反应分析
Types of Reactions:
Suzuki Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Substitution Reactions: The boronic acid group can participate in various substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki coupling reactions.
Solvents: Toluene, THF, and other organic solvents.
Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often used to facilitate the reactions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic electronic materials, such as OLEDs (organic light-emitting diodes) and OPVs (organic photovoltaics).
Biology and Medicine:
Drug Development: Investigated for its potential use in the synthesis of biologically active compounds and pharmaceuticals.
Industry:
作用机制
The mechanism of action of (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a ligand in metal-catalyzed reactions. The boronic acid group coordinates with metal centers, facilitating the formation of carbon-carbon bonds through Suzuki coupling reactions . The carbazole moiety provides additional stability and electronic properties to the compound, making it a versatile intermediate in various chemical processes.
相似化合物的比较
(9-Phenyl-9H-carbazol-3-yl)boronic acid: Similar structure but with a different substitution pattern on the carbazole ring.
(9-([1,1’-Biphenyl]-3-yl)-9H-carbazol-3-yl)boronic acid: Another boronic acid derivative with a biphenyl and carbazole structure.
mCBP-CN (3,3′-di(carbazol-9-yl)-5-cyano-1,1′-biphenyl): Contains two carbazole units attached to a biphenyl linker with a cyano group.
Uniqueness:
Functional Group Positioning: The unique positioning of the boronic acid group in (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid provides distinct reactivity and stability compared to other similar compounds.
属性
分子式 |
C24H18BNO2 |
|---|---|
分子量 |
363.2 g/mol |
IUPAC 名称 |
[4-(3-carbazol-9-ylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-14-12-17(13-15-19)18-6-5-7-20(16-18)26-23-10-3-1-8-21(23)22-9-2-4-11-24(22)26/h1-16,27-28H |
InChI 键 |
BUIMQLGTVFCJDV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC=CC=C53)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


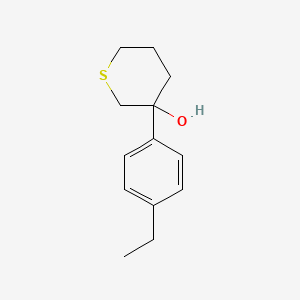


![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13176754.png)
![1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13176759.png)
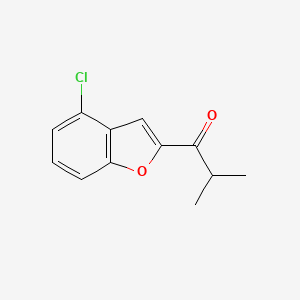



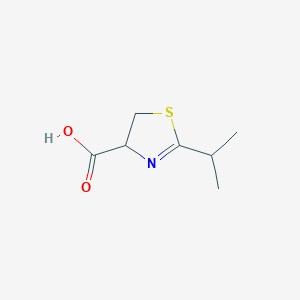
![6-[Methyl(oxolan-3-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13176786.png)
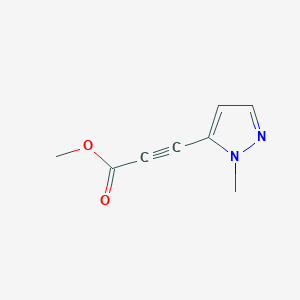
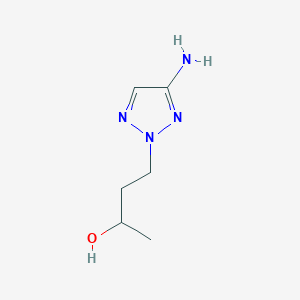
![6-Aminospiro[2.5]octane-1-carboxylic acid](/img/structure/B13176811.png)
